molecular formula C6H13ClN2O B13623936 1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride

1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride

Cat. No.: B13623936
M. Wt: 164.63 g/mol
InChI Key: UFQUCYPKJYQJSB-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride is a synthetic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes an aminomethyl group and a carboxamide group attached to a cyclopropane ring, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

The synthesis of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride can be achieved through several methods:

Industrial production methods may involve scaling up these laboratory techniques, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness.

Chemical Reactions Analysis

1-(Aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure controls. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

1-(aminomethyl)-N-methylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(4-7)2-3-6;/h2-4,7H2,1H3,(H,8,9);1H

InChI Key

UFQUCYPKJYQJSB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1(CC1)CN.Cl

Origin of Product

United States

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